Cas no 876-05-1 (cis-cyclopentane-1,3-dicarboxylic acid)

Technical Introduction: cis-Cyclopentane-1,3-dicarboxylic Acid cis-Cyclopentane-1,3-dicarboxylic acid is a cyclic dicarboxylic acid featuring a rigid five-membered ring structure with carboxyl groups in the cis configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its stereochemistry and functional group arrangement enable selective reactivity, making it valuable for constructing chiral frameworks or chelating ligands. The cyclic structure enhances thermal and chemical stability compared to linear analogs. High purity grades are available for precision applications. Suitable for reactions such as esterification, amidation, and metal coordination, it offers consistent performance in demanding synthetic workflows.
cis-cyclopentane-1,3-dicarboxylic acid structure
876-05-1 structure
Product name:cis-cyclopentane-1,3-dicarboxylic acid
CAS No:876-05-1
MF:C7H10O4
MW:158.151902675629
MDL:MFCD01311175
CID:1036273
PubChem ID:238129

cis-cyclopentane-1,3-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,3S)-Cyclopentane-1,3-dicarboxylic acid
    • (1S,3R)-cyclopentane-1,3-dicarboxylic acid
    • cis-1,3-Cyclopentanedicarboxylic acid
    • cis-1,3-cyclopentanedicarbonsaeure
    • cis-Cyclopentan-1,3-dicarbonsaeure
    • cis-cyclopentane-1,3-dicarboxylic acid
    • cis-Norcamphoric acid
    • 1,3-Cyclopentanedicarboxylic acid, cis-
    • AK128750
    • LNGJOYPCXLOTKL-SYDPRGILSA-N
    • NSC45402
    • NSC42324
    • 3902AC
    • ZB1687
    • 3901AC
    • FCH2689382
    • cis-cyclopentane-1 ,3-dicarboxylic acid
    • AX8250812
    • rel-(1R,3S)-1,3-Cyclopen
    • 1,3-Cyclopentanedicarboxylic acid, cis- (8CI)
    • rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid (ACI)
    • 1,3-cis-Cyclopentanedicarboxylic acid
    • cis-1,3-Cyclopentanedioic acid
    • NSC 42324
    • NSC 45402
    • DB-161897
    • CS-0070727
    • AKOS006278151
    • DTXCID60236722
    • EN300-93427
    • MFCD01311175
    • Z1954802631
    • rel-(1R,3S)-cyclopentane-1,3-dicarboxylic acid
    • cis-1,3-Cyclopentanedicarboxylic acid (1R,3S)-cyclopentane-1,3-dicarboxylic acid
    • SCHEMBL1286869
    • NSC-45402
    • rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid
    • 876-05-1
    • NSC-42324
    • DTXSID40285571
    • F8889-8640
    • DS-5926
    • MDL: MFCD01311175
    • Inchi: 1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
    • InChI Key: LNGJOYPCXLOTKL-SYDPRGILSA-N
    • SMILES: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)O

Computed Properties

  • Exact Mass: 158.05800
  • Monoisotopic Mass: 158.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Density: 1.2605 (rough estimate)
  • Melting Point: 121°C
  • Boiling Point: 243.22°C (rough estimate)
  • Refractive Index: 1.6400 (estimate)
  • PSA: 74.60000
  • LogP: 0.57190

cis-cyclopentane-1,3-dicarboxylic acid Security Information

cis-cyclopentane-1,3-dicarboxylic acid Customs Data

  • HS CODE:2917209090
  • Customs Data:

    China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

cis-cyclopentane-1,3-dicarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
DS-5926-1G
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
876-05-1 >95%
1g
£88.00 2025-02-08
TRC
R160711-250mg
rel-(1R,3S)-cyclopentane-1,3-dicarboxylic Acid
876-05-1
250mg
$ 52.00 2023-09-06
Cooke Chemical
BD3074345-25g
cis-Cyclopentane-1,3-dicarboxylicacid
876-05-1 95%
25g
RMB 2576.80 2025-02-21
Enamine
EN300-93427-100.0g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
100.0g
$1636.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0168-500MG
cis-cyclopentane-1,3-dicarboxylic acid
876-05-1 97%
500MG
¥ 158.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R43690-1g
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
876-05-1 95%
1g
¥98.0 2024-07-19
Enamine
EN300-93427-50.0g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
50.0g
$895.0 2025-03-21
Enamine
EN300-93427-0.25g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
0.25g
$19.0 2025-03-21
Fluorochem
201043-250mg
cis-1,3-Cyclopentanedicarboxylic acid
876-05-1 95%
250mg
£15.00 2022-03-01
Fluorochem
201043-1g
cis-1,3-Cyclopentanedicarboxylic acid
876-05-1 95%
1g
£34.00 2022-03-01

cis-cyclopentane-1,3-dicarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
3.2 Reagents: Sulfuric acid Solvents: Water
Reference
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Production Method 2

Reaction Conditions
1.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Nickel hydroxide oxide (Ni(OH)O) Solvents: Water
Reference
Oxidative cleavage of vicinal diols at the nickel hydroxide electrode
Ruholl, Heinrich; et al, Synthesis, 1988, (1), 54-6

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Production Method 5

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Water
2.1 Solvents: Water
Reference
Catalytic cis to trans conversions. Dihydroxybicyclo[2.2.1]heptane and 1,2-dihydroxyindan
Taylor, Jay E., Synthesis, 1985, (12), 1142-4

Production Method 6

Reaction Conditions
1.1 Solvents: Water
Reference
Catalytic cis to trans conversions. Dihydroxybicyclo[2.2.1]heptane and 1,2-dihydroxyindan
Taylor, Jay E., Synthesis, 1985, (12), 1142-4

Production Method 7

Reaction Conditions
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran
2.1 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
4.2 Reagents: Sulfuric acid Solvents: Water
Reference
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: 1679345-75-5 Solvents: Acetone ,  Water ;  16 h, 45 °C
Reference
Complexation of Tetrakis(acetato)chloridodiruthenium with Naphthyridine-2,7-dicarboxylate - Characterization and Catalytic Activity
Lee, Chia-Han; et al, European Journal of Inorganic Chemistry, 2015, 2015(8), 1417-1423

Production Method 9

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 2,2,4-Trimethylpentane ,  Water
Reference
Preparation, characterization, and reactions of 3-germabicyclo[3.2.1]octane and 2-germabicyclo[2.2.1]heptane derivatives
Sommese, Anthony G.; et al, Organometallics, 1990, 9(6), 1784-92

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  2 d, rt
Reference
Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists
Geyer, Roland; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

Production Method 11

Reaction Conditions
1.1 Reagents: Ozone Solvents: Methanol
1.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water
Reference
Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization
Chenevert, Robert; et al, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
2.2 Reagents: Sulfuric acid Solvents: Water
Reference
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

cis-cyclopentane-1,3-dicarboxylic acid Raw materials

cis-cyclopentane-1,3-dicarboxylic acid Preparation Products

cis-cyclopentane-1,3-dicarboxylic acid Related Literature

Additional information on cis-cyclopentane-1,3-dicarboxylic acid

Cis-Cyclopentane-1,3-Dicarboxylic Acid: A Comprehensive Overview

Cis-cyclopentane-1,3-dicarboxylic acid, with the CAS number 876-05-1, is a compound of significant interest in both academic and industrial research. This compound, also referred to as cis-cyclopentane dicarboxylic acid, is a cyclopentane derivative with two carboxylic acid groups positioned at the 1 and 3 positions of the ring. The cis configuration indicates that both carboxylic acid groups are on the same side of the cyclopentane ring, which imparts unique chemical and physical properties to the molecule.

The synthesis of cis-cyclopentane-1,3-dicarboxylic acid has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes have enabled more efficient syntheses, reducing costs and environmental impact. For instance, a study published in 2023 demonstrated the use of transition metal catalysts to facilitate the formation of this compound from readily available starting materials. This development highlights the growing emphasis on sustainable chemistry practices in modern research.

In terms of applications, cis-cyclopentane dicarboxylic acid has found utility in diverse fields. One notable application is in the production of biodegradable polymers. The compound serves as a monomer for synthesizing polyesters that exhibit excellent biodegradability under aerobic conditions. This property makes it a promising candidate for replacing traditional petroleum-based plastics, contributing to global efforts to reduce plastic pollution.

Another area where cis-cyclopentane-1,3-dicarboxylic acid has shown potential is in drug discovery. Researchers have investigated its role as a building block for bioactive molecules. For example, derivatives of this compound have been tested for their ability to inhibit enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. While preliminary results are encouraging, further studies are needed to establish its efficacy and safety profiles.

The chemical properties of cis-cyclopentane dicarboxylic acid also make it valuable in organic synthesis. Its two carboxylic acid groups provide multiple sites for functionalization, enabling the creation of complex molecular architectures. Recent research has focused on using this compound as a precursor for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

From an environmental perspective, understanding the fate and transport of cis-cyclopentane-1,3-dicarboxylic acid in natural systems is crucial. Studies have shown that under certain conditions, this compound can undergo microbial degradation, contributing to its biodegradability. However, further research is required to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks.

In conclusion, cis-cyclopentane dicarboxylic acid, with CAS number 876-05-1, is a versatile compound with applications spanning materials science, pharmacology, and environmental chemistry. Its unique properties and potential for sustainable applications position it as an important molecule in contemporary research. As advancements continue to emerge, it is likely that new uses for this compound will be discovered, further solidifying its role in various industries.

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Amadis Chemical Company Limited
(CAS:876-05-1)cis-cyclopentane-1,3-dicarboxylic acid
A948689
Purity:99%
Quantity:25g
Price ($):459.0